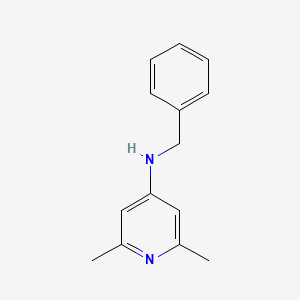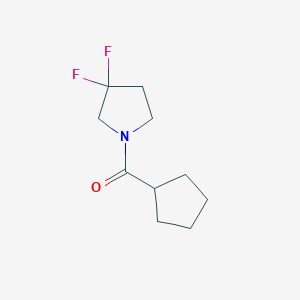
シクロペンチル(3,3-ジフルオロピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound classified as a pyrrolidine derivative. It is commonly used in various fields of scientific research and industry. The compound is known for its unique chemical structure, which includes a cyclopentyl group and a difluoropyrrolidinyl moiety.
科学的研究の応用
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound used in various fields of scientific research and industry. It is classified as a pyrrolidine derivative. The primary target of this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a vital role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .
Mode of Action
As a DPP-4 inhibitor, Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the deactivation of the incretin hormone, thereby promoting insulin secretion and reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This results in a decrease in blood glucose levels, providing a therapeutic effect for conditions like type 2 diabetes .
Pharmacokinetics
The disposition of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone was examined in rats, dogs, and humans after oral administration . Absorption of the compound was rapid in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The primary result of the action of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is the reduction of blood glucose levels . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound promotes insulin secretion and decreases blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone typically involves the reaction of cyclopentanone with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid, while reduction may produce cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol .
類似化合物との比較
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone can be compared with other similar compounds such as:
- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid
- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol
- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone lies in its specific combination of the cyclopentyl and difluoropyrrolidinyl groups, which confer distinct properties and applications .
特性
IUPAC Name |
cyclopentyl-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-6-13(7-10)9(14)8-3-1-2-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOUDQMXOMNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2451349.png)
![1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2451352.png)
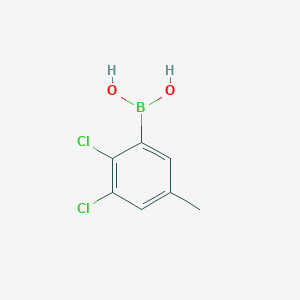
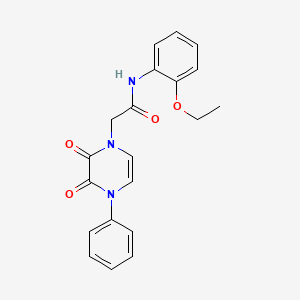

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2451362.png)
![ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2451363.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2451364.png)
![6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B2451366.png)
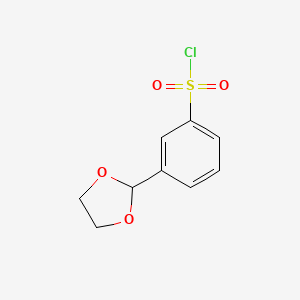
![(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2451369.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid](/img/structure/B2451370.png)
![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
